3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by its unique pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Shares a similar pyrazole ring structure but differs in the attached functional groups.
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(4-amino-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-6-8(11)7(2)13(12-6)5-10(3,4)9(14)15/h5,11H2,1-4H3,(H,14,15) |
InChI Key |
LCQIHQSKCKPOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)(C)C(=O)O)C)N |
Origin of Product |
United States |
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